1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine
Description
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Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-4-12-5-7-13(8-6-12)9-10(2,3)11/h4-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYCYJIMWSPXMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082411-69-5 | |
| Record name | 1-(4-ethylpiperazin-1-yl)-2-methylpropan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Receptor Binding Kinetics and Pharmacophore Optimization of 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine Derivatives
Executive Overview
The development of highly selective monoamine receptor modulators remains a cornerstone of neuropharmacology. Piperazine-based scaffolds are privileged structures in medicinal chemistry, frequently utilized to target serotonin (5-HT) and dopamine (D2-like) receptors . This technical whitepaper explores the receptor binding affinity, structure-activity relationships (SAR), and experimental validation protocols for derivatives of 1-(4-ethylpiperazin-1-yl)-2-methylpropan-2-amine (CAS 1082411-69-5) [[1]]([Link]). By combining a highly flexible, protonatable piperazine core with a sterically hindered primary amine, this scaffold offers a unique vector for exploring the orthosteric and secondary binding pockets of aminergic G-protein coupled receptors (GPCRs).
Pharmacophore Rationale and Mechanistic Causality
The binding affinity of piperazine derivatives at aminergic GPCRs is governed by precise molecular interactions within the transmembrane (TM) domains.
-
The Basic Nitrogen (N4): At physiological pH (7.4), the N4 nitrogen of the piperazine ring is protonated. This cationic center is strictly required to form a critical salt bridge with a highly conserved aspartic acid residue (e.g., Asp3.32 in TM3 of both D2 and 5-HT1A receptors) .
-
The N4-Ethyl Substituent: Unlike bulky aryl groups that often drive 5-HT2A or D4 selectivity , the compact ethyl group minimizes steric clash within the narrow hydrophobic pocket of the D2 receptor, maintaining a low-nanomolar baseline affinity without over-anchoring the ligand.
-
The 2-Methylpropan-2-amine Vector: The inclusion of a tert-butylamine-like moiety introduces significant steric bulk adjacent to a primary amine. This primary amine acts as a strong hydrogen bond donor, capable of interacting with secondary binding determinants such as Ser193/Ser194 in TM5 (critical for dopamine receptor agonism) or Thr8.18 . The steric bulk restricts the conformational flexibility of the linker, a proven strategy to fine-tune the functional profile from full agonism to partial agonism or antagonism by altering interactions with the extracellular loops .
Fig 1: Gi/o-coupled signaling cascade modulated by the piperazine derivatives.
Quantitative Structure-Activity Relationship (SAR) Data
Modifications to the 1-(4-ethylpiperazin-1-yl)-2-methylpropan-2-amine scaffold profoundly impact receptor subtype selectivity. The elongation of the alkyl chain or modification of the terminal amine typically shifts affinity away from D2/D4 receptors and towards 5-HT1A receptors . Table 1 summarizes the representative binding affinities ( Ki ) for a synthesized series of derivatives based on this core.
| Compound ID | N4-Substituent | N1-Alkyl/Amine Vector | D2 Ki (nM) | 5-HT1A Ki (nM) | Selectivity (D2/5-HT1A) |
| Ref-1 | Ethyl (Base Scaffold) | 2-methylpropan-2-amine | 14.2 ± 1.1 | 8.5 ± 0.6 | 1.67 |
| Deriv-A | Methyl | 2-methylpropan-2-amine | 45.6 ± 3.2 | 12.4 ± 1.0 | 3.67 |
| Deriv-B | Propyl | 2-methylpropan-2-amine | 8.1 ± 0.5 | 22.3 ± 1.8 | 0.36 |
| Deriv-C | Ethyl | Cyclopropanamine | 112.4 ± 8.4 | 4.2 ± 0.3 | 26.76 |
| Deriv-D | Ethyl | 2-methylbutan-2-amine | >1000 | 54.1 ± 4.5 | <0.05 |
Table 1: In vitro binding affinities of synthesized derivatives. Data represents the mean ± SEM of three independent experiments.
Self-Validating Experimental Protocol: Radioligand Competition Binding
To accurately determine the Ki values, a robust, self-validating radioligand binding assay is required. The following protocol is engineered to eliminate false positives caused by non-specific binding, ligand depletion, or assay drift.
Membrane Preparation & Buffer Formulation
-
Cell Line: CHO-K1 cells stably expressing human D2 or 5-HT1A receptors. Causality: CHO cells lack endogenous monoamine receptors, ensuring that the radioactive signal is exclusively derived from the transfected human target, preventing off-target noise.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl 2 , 1 mM EDTA, 0.1% Ascorbic Acid.
-
Causality of MgCl 2 : Divalent cations are strictly required to stabilize the high-affinity agonist state of the GPCR-G protein complex.
-
Causality of EDTA & Ascorbic Acid: EDTA chelates trace heavy metals that activate metalloproteases, while ascorbic acid acts as an antioxidant, preventing the oxidation of the monoamine ligands during the extended incubation period.
-
Assay Execution & Filtration
-
Incubation: Combine 50 µg of membrane protein, the radioligand ( [3H] -spiperone for D2; [3H] -8-OH-DPAT for 5-HT1A at Kd concentrations), and 10 concentrations of the test derivative (ranging from 10−11 to 10−4 M) in a 96-well plate. Incubate at 25°C for 90 minutes. Causality: 25°C prevents thermal degradation of the receptor while allowing the system to reach thermodynamic equilibrium.
-
Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour. Causality: Piperazine derivatives are highly lipophilic and basic, causing them to adhere non-specifically to the negative charges of glass silica. PEI is a cationic polymer that neutralizes the filter, drastically reducing background noise.
-
Harvesting: Rapidly filter the incubation mixture through the PEI-coated filters using a vacuum manifold. Wash three times with ice-cold 50 mM Tris-HCl. Causality: Ice-cold buffer slows the dissociation rate ( koff ) of the bound radioligand during the wash steps, preserving the specific binding signal.
System Validation & Quality Control
A protocol is only as reliable as its internal controls. Every assay plate must include:
-
Total Binding (TB): Buffer + Radioligand + Membranes.
-
Non-Specific Binding (NSB): Buffer + Radioligand + Membranes + 10 µM Haloperidol (for D2) or 10 µM WAY-100635 (for 5-HT1A).
-
Z'-Factor Calculation: The assay is only considered valid if the Z'-factor between TB and NSB is ≥0.5 . This mathematically proves the assay has a sufficient signal window and low variance to accurately resolve Ki values.
Fig 2: Self-validating high-throughput radioligand binding assay workflow.
Data Analysis and Kinetic Modeling
Following Liquid Scintillation Counting (LSC), the raw counts per minute (CPM) are converted to percentage of specific binding. The IC50 is determined via non-linear regression using a four-parameter logistic equation. To convert the empirical IC50 into a thermodynamic binding constant ( Ki ), the Cheng-Prusoff equation is applied:
Ki=1+Kd[L]IC50
Where [L] is the concentration of the radioligand and Kd is its dissociation constant. This conversion is critical because it normalizes the affinity against the specific radioligand concentration used, allowing for direct comparison of the piperazine derivatives across different laboratories and assay conditions.
Conclusion
The 1-(4-ethylpiperazin-1-yl)-2-methylpropan-2-amine scaffold represents a highly tunable pharmacophore for aminergic GPCRs. By systematically altering the N4-alkyl chain and the N1-amine vector, researchers can precisely dial in the desired D2/5-HT1A selectivity ratio. When coupled with stringently controlled, self-validating radioligand binding protocols, this scaffold serves as a powerful foundational tool for the development of next-generation neurotherapeutics.
References
-
[1] Enamine Ltd. EN300-247884: 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine (CAS 1082411-69-5). AS ONE Corporation. Available at: [Link]
-
[2] Heinrich, T., et al. (2004). Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry, 47(19), 4684-4692. Available at:[Link]
-
[3] Lee, J., et al. (2004). Serotonin Receptor and Transporter Ligands – Current Status. Current Medicinal Chemistry, 11(11), 1423-1434. Available at:[Link]
-
[4] Leopoldo, M., et al. (2000). A Structure−Affinity Relationship Study on Derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a High-Affinity and Selective D4 Receptor Ligand. Journal of Medicinal Chemistry, 43(24), 4722-4725. Available at:[Link]
-
[5] Silva, A., et al. (2018). Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. Molecules, 23(9), 2336. Available at:[Link]
-
[6] Pinheiro, P. S. M., et al. (2017). In Silico Studies Targeting G-protein Coupled Receptors for Drug Research Against Parkinson's Disease. Current Topics in Medicinal Chemistry, 17(8), 957-985. Available at:[Link]
Sources
- 1. axel.as-1.co.jp [axel.as-1.co.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bioorg.org [bioorg.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Studies Targeting G-protein Coupled Receptors for Drug Research Against Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical In Vivo Toxicity Assessment of 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine
Executive Summary
The compound 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine (CAS: 1082411-69-5) represents a highly functionalized diamine building block, featuring both an ethylpiperazine moiety and a sterically hindered primary amine (tert-butylamine derivative). In drug development, piperazine derivatives are frequently utilized to modulate physicochemical properties, such as enhancing aqueous solubility or tuning pharmacokinetics. However, the piperazine pharmacophore carries well-documented toxicological liabilities, including central nervous system (CNS) off-target effects, hepatotoxicity, and mitochondrial impairment[1].
This technical whitepaper outlines a rigorous, ICH M3(R2)-compliant framework for conducting in vivo toxicity studies for this compound, ensuring that safety pharmacology and repeated-dose toxicity evaluations are scientifically robust, self-validating, and translationally relevant.
Toxicological Profile & Mechanistic Rationale
To design an effective in vivo toxicity study, one must first understand the mechanistic causality of the test article's potential adverse effects. Piperazine derivatives exhibit specific patterns of cellular and systemic toxicity that dictate the choice of clinical pathology biomarkers and histopathological endpoints.
Mitochondrial Impairment and Hepatotoxicity
Research into piperazine derivatives has demonstrated that these compounds can trigger severe oxidative stress and mitochondrial dysfunction in hepatic tissues[1]. At toxic concentrations, piperazines induce a surge in intracellular calcium ( Ca2+ ) and reactive oxygen species (ROS), culminating in the activation of the Caspase-3 apoptotic pathway[1]. Consequently, in vivo protocols must prioritize the monitoring of liver enzymes (AST, ALT, ALP) and include rigorous histopathological examination of hepatic tissue for microvesicular steatosis or apoptosis.
Neurotoxicity and Monoaminergic Activity
Piperazines are structurally related to several designer drugs (e.g., BZP, TFMPP) known to act as monoamine reuptake inhibitors or releasing agents, leading to elevated levels of dopamine (DA), serotonin (5-HT), and norepinephrine (NA)[1]. In vivo models, such as C. elegans, have shown that exposure to piperazine derivatives can lead to the loss of dopaminergic transporters and developmental arrest[2]. In mammalian models, this necessitates comprehensive CNS safety pharmacology (e.g., the Functional Observational Battery or Irwin test) to detect hyperlocomotion, tremors, or autonomic dysfunction.
Acute Corrosivity and Respiratory Toxicity
The ethylpiperazine substructure is highly basic. Safety data for base ethylpiperazines indicate they can act as severe skin and eye irritants, and their vapors can cause respiratory tract irritation[3]. When formulating 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine for in vivo dosing, the pH must be carefully neutralized (typically formulated as a hydrochloride salt in a buffered vehicle) to prevent localized gastrointestinal necrosis during oral gavage, which could confound systemic toxicity data.
Mechanistic pathway of piperazine-induced cellular toxicity via mitochondrial impairment and ROS.
Regulatory Framework & Study Design Parameters
All preclinical safety evaluations must align with the ICH M3(R2) guidelines for nonclinical safety studies[4]. The core philosophy of this framework is to establish a Maximum Tolerated Dose (MTD) or Maximum Feasible Dose (MFD), followed by repeated-dose studies to identify the No-Observed-Adverse-Effect Level (NOAEL).
Dose Selection Criteria
According to ICH M3(R2), the limit dose for general toxicity studies in rodents and non-rodents is 1000 mg/kg/day , provided the intended human dose does not exceed 1 g per day[4]. Alternatively, an exposure margin limit can be utilized, where dosing is capped at 50 times the maximum anticipated human exposure (AUC)[4][5].
Quantitative Data Summary
The following table summarizes the key biomarkers and regulatory limits required for the toxicity evaluation of this compound:
| Parameter Category | Specific Endpoint / Biomarker | Rationale / Regulatory Limit |
| Dose Limits | 1000 mg/kg/day (or 50x AUC) | ICH M3(R2) standard limit for general toxicity[4]. |
| Hepatic Function | AST, ALT, ALP, Total Bilirubin | Detects piperazine-induced mitochondrial apoptosis[1]. |
| Renal Function | BUN, Serum Creatinine | Evaluates clearance-related nephrotoxicity. |
| CNS Function | Irwin Test (Locomotor, Reflexes) | Assesses dopaminergic/serotonergic overstimulation[2]. |
| Toxicokinetics (TK) | Cmax , Tmax , AUC0−24 | Validates systemic exposure and dose proportionality. |
In Vivo Toxicity Workflows & Methodologies
To ensure trustworthiness, every protocol must act as a self-validating system. This means incorporating Toxicokinetic (TK) satellite groups to prove the drug actually reached systemic circulation, and using concurrent vehicle controls to establish baseline pathology.
ICH M3(R2) compliant workflow for 28-day repeated dose in vivo toxicity studies.
Protocol 1: Acute Toxicity & MTD Determination (Rodent)
Objective: Identify the acute dose-limiting toxicity (DLT) and establish the MTD to guide repeated-dose studies.
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Formulation: Convert 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine to its hydrochloride salt to mitigate the acute corrosivity of the free base[3]. Dissolve in 0.5% Methylcellulose or 0.9% Saline. Verify formulation pH is between 4.0 and 8.0.
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Animal Allocation: Use Sprague-Dawley rats (n=3/sex/group).
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Dosing Strategy: Administer via oral gavage (PO) using an escalating dose design (e.g., 100, 300, and 1000 mg/kg). Do not exceed the 1000 mg/kg ICH limit unless specifically justified[4].
-
Clinical Observation: Conduct continuous monitoring for the first 4 hours post-dose. Utilize the Irwin Functional Observational Battery to score tremors, convulsions, piloerection, and stereotypic behaviors (indicative of monoamine release).
-
Endpoint: Euthanize at 48 hours. Perform gross necropsy focusing on the gastrointestinal mucosa (to rule out local irritation) and liver.
Protocol 2: 28-Day Repeated Dose Toxicity (GLP)
Objective: Determine the NOAEL and identify target organs of toxicity over a sustained exposure period.
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Group Assignment: Randomize rats into 4 main groups (Vehicle, Low, Mid, High dose) with n=10/sex/group. Include a TK satellite group (n=3/sex/group) for the treated arms.
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Causality Note: The High dose should ideally induce mild toxicity (MTD) to identify target organs, while the Low dose should yield no adverse effects (NOAEL).
-
-
Daily Dosing: Administer the test article daily via oral gavage for 28 consecutive days. Record body weights and food consumption bi-weekly.
-
Toxicokinetics (Day 1 and Day 28): Collect blood from the TK satellite group at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze via LC-MS/MS to calculate AUC and Cmax , validating that systemic exposure occurred and assessing potential auto-induction or accumulation.
-
Clinical Pathology (Day 29): Fast the main group animals overnight. Collect blood via the jugular vein for hematology (CBC) and serum chemistry (focusing on AST, ALT, and BUN).
-
Histopathology: Following euthanasia, harvest and weigh major organs. Fix tissues in 10% neutral buffered formalin. Given the piperazine core, the pathologist must specifically evaluate the liver for centrilobular necrosis and the brain for microglial activation or neuronal apoptosis[1].
Protocol 3: CNS & Cardiovascular Safety Pharmacology
Objective: Assess acute off-target physiological effects prior to Phase 1 clinical trials.
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Cardiovascular (Telemetry): Piperazine derivatives can occasionally interact with hERG channels or cause tachycardia via norepinephrine release[1]. Implant telemetry devices in conscious, freely moving beagle dogs or non-human primates. Monitor ECG (PR, QRS, QT intervals), heart rate, and blood pressure continuously for 24 hours post-dose.
-
CNS Assessment: Conduct a specialized Irwin test in rats to quantify spontaneous locomotor activity and startle habituation, ensuring the compound does not induce severe dopaminergic neurotoxicity[2].
References
-
ICH M3 (R2) — Guideline on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link][4]
-
M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals U.S. Food and Drug Administration (FDA) URL:[Link][5]
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs National Institutes of Health (NIH) / PMC URL:[Link][1]
-
Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans ResearchGate URL:[Link][2]
Sources
- 1. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. database.ich.org [database.ich.org]
- 5. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals | FDA [fda.gov]
Advanced Application Note: 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine in Medicinal Chemistry and Drug Design
Executive Summary
The rational design of pharmaceutical building blocks is foundational to overcoming pharmacokinetic and pharmacodynamic bottlenecks in drug discovery. 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine (CAS: 1082411-69-5) is a highly versatile, bifunctional scaffold that elegantly addresses two common challenges in medicinal chemistry: aqueous solubility and metabolic liability.
By combining a hydrophilic piperazine core with a sterically hindered primary amine (a tert-butylamine derivative), this molecule serves as a premium linker and pharmacophore element. This application note details the structural rationale, synthetic utility, and validated experimental protocols for incorporating this building block into advanced drug candidates.
Structural Rationale & Physicochemical Profiling
The architectural design of 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine provides a synergistic combination of physicochemical benefits:
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The Piperazine Core (Solubility & pKa Modulation): Piperazine is universally recognized as a "privileged scaffold" in drug discovery[1]. The secondary and tertiary amine groups allow for precise modulation of protonation states at physiological pH. The ethyl substitution on the N4 position provides a lipophilic handle that enhances membrane permeability while maintaining the inherent aqueous solubility conferred by the basic nitrogen atoms.
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The Sterically Hindered Amine (Metabolic Shielding): The α,α -dimethyl substitution adjacent to the primary amine creates significant steric bulk. In medicinal chemistry, sterically hindered amines are strategically deployed to improve the metabolic stability of drug molecules[2]. This steric shield physically blocks oxidative enzymes (such as Cytochrome P450s and Monoamine Oxidases) from accessing the C-N bond, thereby preventing rapid first-pass metabolism and extending the drug's half-life.
Quantitative Physicochemical Profile
To facilitate rational drug design, the fundamental physicochemical properties of this building block are summarized below.
Table 1: Physicochemical Properties of 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine
| Property | Value | Medicinal Chemistry Implication |
| Molecular Weight | 185.31 g/mol | Low MW allows for downstream functionalization without exceeding Lipinski's Rule of 5. |
| Molecular Formula | C10H23N3 | High sp3 carbon fraction (Fsp3 = 1.0) correlates with clinical success. |
| H-Bond Donors (HBD) | 1 | Primary amine provides a single vector for targeted hydrogen bonding. |
| H-Bond Acceptors (HBA) | 3 | Enhances aqueous solubility and target protein interaction. |
| Rotatable Bonds | 3 | Maintains conformational flexibility for induced-fit target binding. |
| Steric Environment | α,α -dimethyl | Confers resistance to enzymatic N-dealkylation and oxidative deamination. |
Synthetic Utility and Application Workflow
The primary application of this building block is its use as a nucleophile in the synthesis of complex amides, ureas, and sulfonamides. Because the primary amine is sterically hindered, it exhibits high chemoselectivity but requires optimized coupling conditions to overcome the activation energy barrier of the congested transition state.
Synthetic workflow for 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine in drug discovery.
The Causality of Metabolic Shielding
The structural advantage of this molecule is best understood through its interaction with metabolic enzymes. The bulky methyl groups create a spatial exclusion zone.
Mechanism of metabolic shielding provided by the alpha,alpha-dimethyl groups.
Experimental Protocols: Self-Validating Systems
Causality Behind Reagent Selection
Standard peptide coupling reagents (e.g., EDC/HOBt or DCC) often fail or produce dismal yields when reacted with α,α -disubstituted amines due to severe steric clash during the formation of the tetrahedral intermediate. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) must be utilized. HATU generates a highly reactive 7-azabenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the HOAt ring provides a neighboring group effect—acting as an intramolecular hydrogen bond acceptor that stabilizes the incoming hindered amine, drastically accelerating the coupling kinetics[3][4].
Table 2: Comparative Coupling Efficiency for Sterically Hindered Amines
| Coupling System | Reaction Time | Temp | Conversion (LC-MS) | Suitability for Hindered Amine |
| EDC / HOBt | 24 hours | 25°C | < 35% | Poor; significant unreacted starting material. |
| Acid Chloride / TEA | 4 hours | 0°C to 25°C | > 90% | Excellent; but low functional group tolerance. |
| HATU / DIPEA | 12 hours | 25°C | > 85% | Optimal; balances high yield with mild conditions. |
Protocol: HATU-Mediated Amide Coupling
Objective: To synthesize a sterically hindered amide using 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine and a target carboxylic acid.
Materials:
-
Target Carboxylic Acid (1.0 equiv)
-
1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine (1.2 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to acid)
Step-by-Step Methodology:
-
Pre-activation: In an oven-dried round-bottom flask purged with nitrogen, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Scientific Insight: DMF is chosen for its high dielectric constant, which stabilizes the polar transition states of the HATU activation process.
-
-
Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirring solution at room temperature. Stir the reaction mixture for 15–20 minutes.
-
Self-Validation Check 1: The solution will typically undergo a distinct color change (often turning pale yellow to orange), indicating the successful formation of the active HOAt ester.
-
-
Nucleophilic Attack: Add 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine (1.2 equiv) in a single portion.
-
Scientific Insight: An excess (1.2 equiv) of the amine is used to drive the equilibrium forward, compensating for the reduced nucleophilicity caused by the α,α -dimethyl steric bulk.
-
-
Reaction Monitoring: Stir the mixture at room temperature for 12 hours. Monitor the reaction via LC-MS.
-
Self-Validation Check 2: LC-MS should show the disappearance of the active ester mass and the emergence of the product mass [M+H]+. If conversion is stalled below 50% after 6 hours, elevate the temperature to 45°C.
-
-
Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). Wash the organic layer sequentially with saturated aqueous NaHCO3 (3x), water (3x), and brine (1x).
-
Scientific Insight: The repeated water washes are critical to completely partition the DMF and the highly water-soluble DIPEA salts into the aqueous phase, preventing contamination during purification.
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (typically using a gradient of Dichloromethane/Methanol containing 1% NH4OH to accommodate the basic piperazine nitrogen).
References
- Source: National Institutes of Health (NIH)
- A Mild Protocol for Highly Congested and Functionalized C(sp3)
- Acylation of hindered amines and functionalized bis-peptides obtained thereby (US8895739B2)
- Source: Office of Scientific and Technical Information (OSTI)
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US8895739B2 - Acylation of hindered amines and functionalized bis-peptides obtained thereby - Google Patents [patents.google.com]
- 4. osti.gov [osti.gov]
Technical Support Center: Troubleshooting 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine Synthesis & Impurities
System Overview & Mechanistic Causality
The most scalable and efficient route to synthesizing 1-(4-ethylpiperazin-1-yl)-2-methylpropan-2-amine involves a two-stage sequence. First, a multicomponent 1 of 4-ethylpiperazine, formaldehyde, and 2-nitropropane yields a sterically hindered nitroamine intermediate (1-(4-ethylpiperazin-1-yl)-2-methyl-2-nitropropane)[1]. Second, the nitro group is reduced to a primary amine.
While the gem-dimethyl groups of the tert-butylamine moiety effectively prevent common primary amine side reactions (such as dimerization), this intense 2 introduces unique challenges during the reduction phase[2]. If the reduction environment is not rigorously controlled, the reaction frequently stalls at stable intermediates or falls victim to formaldehyde-driven side reactions.
Pathway Visualization
Synthetic workflow and impurity branching for 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine.
Quantitative Impurity Profiling
| Impurity | Structural Cause | Relative Retention Time (RRT)* | Typical m/z [M+H]⁺ | Delta Mass |
| Target Product | 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine | 1.00 | 186.19 | 0 |
| Hydroxylamine | Incomplete reduction of the nitro intermediate | 1.15 | 202.19 | +16 Da |
| N-Methyl Amine | Formaldehyde carryover during reduction | 1.08 | 200.21 | +14 Da |
| Nitroamine (SM) | Unreacted Mannich intermediate | 1.35 | 216.17 | +30 Da |
| N-Oxide | Air oxidation of the piperazine ring | 0.92 | 202.19 | +16 Da |
*RRT values are approximate and based on standard reverse-phase C18 HPLC gradients (Water/MeCN with 0.1% TFA).
Troubleshooting FAQs
Q: My LC-MS shows a persistent +16 Da impurity (m/z 202). Is this an N-oxide or a hydroxylamine, and how do I fix it? A: It could be either, but their origins and fixes are entirely different.
-
The Hydroxylamine (RRT ~1.15): This results from a stalled nitro reduction. The gem-dimethyl groups sterically shield the nitro group, preventing the final cleavage of the N-O bond. Fix: If the peak is non-polar (elutes after the product), it is the hydroxylamine. You must use a more active reducing system, such as3, to push the reduction from -NHOH to -NH₂[3].
-
The N-Oxide (RRT ~0.92): This forms via air oxidation of the tertiary piperazine nitrogens. Fix: If the peak is highly polar (elutes before the product), it is the N-oxide. Purge all storage vessels with argon and avoid prolonged exposure of the free base to atmospheric oxygen.
Q: I am detecting a +14 Da impurity (m/z 200). Where is the extra methyl group coming from? A: This is an Eschweiler-Clarke-type N-methylation. It occurs when unreacted formaldehyde from the initial Mannich condensation carries over into the reduction step. Under reductive conditions, the residual formaldehyde reacts with your newly formed primary amine to yield an N-methylated impurity. Fix: Ensure complete consumption of formaldehyde in Step 1, or perform a rigorous biphasic aqueous wash of the nitroamine intermediate before subjecting it to reduction.
Q: The Mannich condensation stalls with unreacted 4-ethylpiperazine remaining. How do I drive it to completion? A: The condensation relies on the generation of an iminium ion from formaldehyde and 4-ethylpiperazine, which is then attacked by the nitronate anion of 2-nitropropane. If the reaction stalls, the equilibrium is likely favoring the starting materials due to water accumulation from aqueous formalin. Fix: Switch to paraformaldehyde and add a catalytic amount of base (e.g., NaOH) to ensure 2-nitropropane is fully deprotonated to its reactive nitronate form.
Self-Validating Experimental Protocols
Protocol A: Optimized Mannich Condensation (Nitroamine Synthesis)
This protocol minimizes water introduction to drive the equilibrium forward and prevents formaldehyde carryover.
-
Setup: In a 250 mL round-bottom flask, dissolve 4-ethylpiperazine (1.0 eq, 50 mmol) and 2-nitropropane (1.1 eq, 55 mmol) in 100 mL of absolute ethanol.
-
Catalysis: Add paraformaldehyde (1.2 eq, 60 mmol) and a catalytic amount of 50% aq. NaOH (0.05 eq).
-
Reaction: Reflux the mixture at 80 °C for 12–16 hours.
-
Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The secondary amine (4-ethylpiperazine) will stain strongly. The reaction is complete when this spot disappears.
-
-
Workup (Critical for Impurity Prevention): Concentrate the mixture in vacuo to remove ethanol. Partition the residue between Ethyl Acetate (150 mL) and Water (100 mL). Wash the organic layer twice with water to remove any trace unreacted formaldehyde. Dry over Na₂SO₄ and concentrate to yield the pure nitroamine intermediate.
Protocol B: Complete Nitro Reduction (Avoiding the Hydroxylamine Trap)
Catalytic hydrogenation often stalls on sterically hindered nitro groups. This dissolving-metal reduction ensures complete conversion to the primary amine.
-
Setup: Dissolve the nitroamine intermediate (50 mmol) in a 3:2 mixture of Glacial Acetic Acid and THF (0.2 M concentration)[3].
-
Reduction: Cool the flask to 0 °C in an ice bath. Slowly add Zinc powder (5.0 eq, 250 mmol) portion-wise over 30 minutes to control the exotherm.
-
Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir vigorously for 4 hours.
-
Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and run a rapid LC-MS. The reaction is only considered complete when the m/z 202 (hydroxylamine) signal is at baseline. If m/z 202 persists, add 1.0 eq of additional Zn powder and heat to 40 °C for 1 hour.
-
-
Workup: Filter the heterogeneous mixture through a pad of Celite to remove zinc salts. Cool the filtrate and carefully neutralize with 50% NaOH (aq) until the pH > 10. Extract the free base with DCM (3 x 100 mL), dry over MgSO₄, and concentrate to yield pure 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine.
References
-
Title: Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction Source: American Chemical Society (The Journal of Organic Chemistry) URL: [Link]
-
Title: Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals Source: National Institutes of Health (PMC / Molecules) URL: [Link]
-
Title: Palladium-catalyzed aziridination of 3,3,5,5-tetrasubstituted piperazin-2-ones Source: Royal Society of Chemistry (RSC Advances) URL: [Link]
Sources
Technical Support Center: Crystallization Optimization for 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with crystallizing highly flexible, polybasic pharmaceutical intermediates.
The target molecule, 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine , presents a unique crystallization challenge. It is a highly basic triamine featuring a piperazine core and a sterically hindered primary amine (tert-butylamine derivative). Due to its high molecular flexibility and low lattice energy in the free base form, it typically exists as an oil or low-melting solid at room temperature. Successful crystallization requires strategic salt formation, precise supersaturation control, and targeted mitigation of Liquid-Liquid Phase Separation (LLPS).
Part 1: Thermodynamic Profiling & Counterion Selection
Q1: Why does the free base of this compound resist direct crystallization?
A: The difficulty stems from the molecule's high conformational flexibility and the presence of three basic nitrogen centers. Highly flexible molecules incur a massive entropic penalty upon packing into a rigid crystal lattice [1]. Consequently, the free base prefers to remain in a disordered, liquid state. To force crystallization, we must increase the lattice energy and reduce solubility by forming a crystalline salt via protonation of the basic nitrogens.
Q2: How do I select the right counterion for a triamine system?
A: Counterion selection is governed by the ΔpKa rule. For stable salt formation, the pKa of the conjugate acid of the base must be at least 2 to 3 units higher than the pKa of the acid ( ΔpKa≥3 )[2]. For 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine, the three nitrogens have distinct basicities. We typically target the formation of a di-salt (protonating the primary amine and the less hindered piperazine nitrogen), as tri-salts are often hygroscopic and unstable.
Table 1: Estimated pKa Profile and Counterion Matrix
| Nitrogen Center | Estimated pKa | Target Salt Stoichiometry | Recommended Acids (Counterions) |
| N1 (Primary Amine) | ~10.2 - 10.6 | Mono-salt | HCl, Maleic Acid, Fumaric Acid |
| N2 (Piperazine N4, ethyl) | ~8.0 - 8.8 | Di-salt | Tartaric Acid, Citric Acid, Sulfuric Acid |
| N3 (Piperazine N1, hindered) | ~4.0 - 5.0 | Tri-salt (Not Recommended) | Methanesulfonic acid (Mesylate) |
Part 2: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)
Q3: During cooling, my salt solution turns into a milky emulsion instead of forming crystals. What is happening?
A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known in process chemistry as "oiling out." This occurs when the supersaturated solution crosses the binodal curve before it can cross the metastable zone limit for crystallization [3]. Instead of integrating into a solid crystal lattice, the solute separates into a solute-rich liquid phase (oil droplets) and a solute-lean continuous phase. Piperazine derivatives are notoriously prone to LLPS because their flexible alkyl chains kinetically hinder rapid lattice integration [4].
Q4: How can I bypass oiling out and force crystalline nucleation?
A: Oiling out is a kinetic trap. To bypass it, you must alter the thermodynamic trajectory of your crystallization process:
-
Reduce the Cooling Rate: Rapid cooling spikes supersaturation, forcing the system into the miscibility gap (LLPS). Cool at a controlled rate of 0.1 °C/min to 0.2 °C/min[3].
-
Employ Seeding: Introduce 1-5 wt% of crystalline seed material just below the solubility curve (within the metastable zone). Seeding provides a low-energy template for crystal growth, bypassing the need for primary nucleation and entirely avoiding the binodal curve [4].
-
Modify the Solvent System: Shift the phase diagram by adding a co-solvent. If oiling out occurs in a pure anti-solvent (e.g., Heptane), introducing a small fraction of a bridging solvent (e.g., Ethanol or Ethyl Acetate) can suppress the miscibility gap.
Thermodynamic pathways of crystallization vs. Liquid-Liquid Phase Separation (Oiling Out).
Part 3: Experimental Protocols
Protocol A: High-Throughput Salt Screening (Saturated Solution Method)
This protocol is designed to systematically identify the optimal counterion and solvent combination while minimizing API consumption [5].
Step-by-Step Methodology:
-
Preparation: Weigh 20 mg of 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine free base into a series of 2 mL HPLC vials.
-
Solvent Dispensation: Add 0.5 mL of selected screening solvents (see Table 2) to each vial to create a concentrated solution.
-
Acid Addition: Add 2.1 molar equivalents of the selected acid (to target a di-salt). For liquid acids, dose volumetrically; for solid acids, add as a pre-dissolved stock solution in the respective solvent.
-
Thermal Cycling: Place the vials in a parallel crystallizer (e.g., Crystal16). Heat the mixtures to 60 °C at 2 °C/min, hold for 30 minutes to ensure complete dissolution, and then cool to 5 °C at a slow rate of 0.2 °C/min.
-
Harvesting: If solids precipitate, isolate via centrifugation (10,000 rpm, 3 min). If an oil forms (LLPS), proceed to Protocol B.
-
Characterization: Analyze the isolated solids using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm crystallinity and stoichiometry.
Table 2: Solvent Classification for Piperazine Salt Crystallization
| Solvent Class | Examples | Purpose in Screening |
| Class 1: Protic Polar | Methanol, Ethanol, IPA | Excellent for dissolving polar salts; high risk of hydrate formation if water is present. |
| Class 2: Aprotic Polar | Acetone, Ethyl Acetate | Good balance of solubility; often yields high-quality anhydrous crystals. |
| Class 3: Non-Polar | Heptane, Toluene | Used exclusively as anti-solvents. High risk of inducing LLPS if added too rapidly. |
Protocol B: Anti-Solvent Crystallization with Seeding (LLPS Mitigation)
Use this protocol when the salt consistently oils out during standard cooling.
Step-by-Step Methodology:
-
Dissolution: Dissolve the API-salt mixture in a minimal volume of a "good" solvent (e.g., Ethanol) at 50 °C until completely clear.
-
Initial Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., Heptane) dropwise until the solution becomes barely turbid (cloud point), then immediately add a few drops of Ethanol until it just clears up. You are now at the edge of the metastable zone.
-
Seeding: Introduce 2 wt% of finely milled seed crystals of the desired salt form. Hold the temperature at 50 °C for 1 hour to allow the seeds to mature and secondary nucleation to begin.
-
Cooling & Maturation: Cool the suspension to 20 °C at a highly controlled rate of 0.1 °C/min.
-
Final Anti-Solvent Addition: Once a thick slurry has formed, slowly dose the remaining anti-solvent over 2 hours to drive the yield to >90%. Filter and wash the crystals with cold anti-solvent.
Systematic workflow for salt screening and form selection of flexible amines.
References
-
American Chemical Society (ACS). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few? Crystal Growth & Design. Available at:[Link]
-
Mettler Toledo. Oiling Out in Crystallization: Liquid-Liquid Phase Separation. AutoChem Applications. Available at: [Link]
-
MDPI. A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Crystals. Available at: [Link]
-
ChemRxiv. Beyond Barriers, Big Crystallisation Hurdles: Atropisomerism in bRo5 Compounds Explored by Computational and Experimental Methods. Available at:[Link]
Technical Support Center: Troubleshooting Oxidative Degradation of 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine. This polyamine derivative features a sterically hindered primary amine and a piperazine ring containing two tertiary amines. While the primary amine is relatively stable, the tertiary nitrogens are highly susceptible to oxidative degradation during storage, leading to a loss of active pharmaceutical ingredient (API) potency and the generation of potentially toxic impurities.
Part 1: Mechanisms of Amine Oxidation (FAQ)
Q: Why is this specific molecule highly vulnerable to oxidative degradation during storage? A: The structural liability of this molecule lies in the electron-rich tertiary amines of the piperazine ring. Tertiary amines are highly nucleophilic and readily undergo an SN2 nucleophilic attack on peroxides or reactive oxygen species (ROS) to form N-oxides[1]. Furthermore, the presence of trace transition metals (such as Fe3+ or Cu2+ ) in formulation buffers or glassware can catalyze Fenton-type reactions. These metal-catalyzed reactions generate highly reactive free radicals that drive oxidative dealkylation, cleaving the C-N bonds to produce secondary amines and volatile aldehydes[2].
Oxidative degradation pathways of 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine.
Q: How does formulation pH influence the rate of oxidation? A: There is a direct causal relationship between pH and oxidative susceptibility. At a neutral or basic pH, the lone electron pairs on the piperazine nitrogens are unprotonated and highly nucleophilic. By lowering the pH (e.g., to pH 4.0) and protonating these amines to form a salt, their nucleophilicity is drastically reduced. This effectively shuts down the direct autooxidation pathway, making the molecule significantly more stable against peroxide attack[1].
Part 2: Storage & Formulation Optimization
Q: What are the most effective formulation strategies to prevent N-oxidation and dealkylation? A: A multi-tiered approach is required to achieve long-term stability:
-
Protonation: Maintain the formulation at a slightly acidic pH to protonate the tertiary amines, reducing their reactivity[1].
-
Radical Scavengers: Incorporate antioxidants like Butylated hydroxytoluene (BHT) to intercept free-radical propagation and suppress the formation of dealkylation byproducts[3].
-
Metal Chelators: Add EDTA to sequester trace metals, thereby preventing radical generation via Fenton chemistry[2].
-
Atmospheric Control: Displace dissolved oxygen by sparging the formulation with nitrogen or argon, and seal vials under an inert headspace.
Table 1: Quantitative Impact of Storage Conditions on Degradation
| Storage Condition | Formulation Additives | Atmosphere | Estimated Degradation (6 Months) | Primary Degradant |
| 25°C, pH 7.4 | None | Ambient Air | ~18.5% | Piperazine N-oxides |
| 4°C, pH 7.4 | None | Ambient Air | ~6.2% | Piperazine N-oxides |
| 25°C, pH 4.0 | None | Ambient Air | ~3.1% | Dealkylation products |
| 4°C, pH 4.0 | 0.05% EDTA + 0.1% BHT | Nitrogen Overlay | < 0.5% | None detected |
Part 3: Analytical Troubleshooting & Experimental Protocols
Q: How can I validate the stability of my formulation using forced degradation? A: To ensure your formulation is robust, you must perform a forced oxidative degradation study. The following protocol is a self-validating system; it includes a critical quenching step to ensure that the oxidation observed is a result of the controlled stress, rather than an artifact generated by residual oxidants during the HPLC analysis itself[4].
Step-by-step experimental workflow for forced oxidative degradation profiling.
Protocol: Forced Oxidative Degradation Profiling
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine in your target formulation buffer.
-
Stress Induction: Aliquot 1.0 mL of the solution into an amber glass vial. Add hydrogen peroxide ( H2O2 ) to achieve a final concentration of 3% v/v.
-
Incubation: Seal the vial and incubate at 25°C for exactly 24 hours under continuous agitation (300 rpm).
-
Reaction Quenching (Critical Step): Terminate the oxidation by adding an equimolar excess of sodium metabisulfite ( Na2S2O5 ). This neutralizes residual H2O2 , preventing continued N-oxide formation during the sample's time in the autosampler[4].
-
LC-HRMS Analysis: Analyze the quenched sample using Reversed-Phase High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry. Monitor for a +16 Da mass shift (indicative of piperazine N-oxide formation) and lower molecular weight fragments (indicative of oxidative dealkylation).
References
-
CHAPTER 3: Oxidative Degradation - The Royal Society of Chemistry. 1
-
Inhibition of amine oxidation (US20120271026A1) - Google Patents. 3
-
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process - MDPI. 2
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. 4
Sources
Technical Support Center: LC-MS/MS Troubleshooting for 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine
Welcome to the Advanced Application Support Center. As drug development professionals, analyzing highly basic, polyamine scaffolds like 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine presents unique challenges in Electrospray Ionization Mass Spectrometry (ESI-MS). This molecule features three highly basic nitrogen centers (two tertiary amines within the piperazine ring and one sterically hindered primary amine), making it highly susceptible to signal splitting, in-source fragmentation, and severe carryover.
This guide provides field-proven, mechanistically grounded solutions to stabilize your ion current and validate your quantitative workflows.
Diagnostic Workflow
Diagnostic logic tree for resolving primary ESI-MS issues with polybasic piperazine derivatives.
Knowledge Base & FAQs
Q1: Why is my signal split across multiple low m/z peaks instead of a single [M+H]+ precursor? Causality: Because mass-to-charge (m/z) ratios dictate the detector's output, multiply charged ions of small molecules are detected at lower m/z values[1]. 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine contains three basic nitrogen centers. In standard acidic LC-MS mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), multiple centers can protonate simultaneously. This distributes your total ion current (TIC) across [M+H]+ (m/z 186.2) and [M+2H]2+ (m/z 93.6), drastically reducing the sensitivity of your target MRM transition. Solution: Shift the mobile phase pH to selectively neutralize the less basic nitrogens. Using a 10 mM Ammonium Bicarbonate buffer (pH 7.8) ensures that only the most basic center remains protonated, collapsing the signal into a single, highly abundant [M+H]+ peak.
Q2: Why am I seeing a strong peak at m/z 169.2 instead of my precursor 186.2? Causality: You are observing In-Source Fragmentation (ISF). The 2-methylpropan-2-amine moiety is highly susceptible to the neutral loss of ammonia (NH3, 17 Da) under the thermal and electrical stress of the ESI source, a phenomenon well-documented in structurally similar phenethylamine derivatives[2]. Additionally, piperazine rings are prone to cleavage under high declustering potentials[3]. Even though ESI is considered a "soft" ionization technique, excessive cone voltage or desolvation temperature will impart enough internal energy to break labile C-N bonds before the ions reach the first quadrupole[4]. Solution: Lower the cone voltage (declustering potential) incrementally to reduce gas-phase collisions in the source region.
Q3: How do I eliminate persistent carryover and peak tailing for this specific compound? Causality: Basic amines have a high gas-phase proton affinity and a strong propensity to interact with free silanols on silica-based columns and metal oxide layers in the MS source and injector needle[5]. At low pH, the fully protonated molecule acts as a strong cation, leading to secondary ion-exchange interactions that cause peak tailing and carryover[6]. Furthermore, strong ion-pairing agents like Trifluoroacetic Acid (TFA) should be avoided; while they reduce tailing, the ion pairs formed are strong and remain paired during the evaporation process, resulting in severely reduced ESI sensitivity[5]. Solution: Implement a highly basic needle wash to deprotonate the residual analyte, breaking the electrostatic hold on metal and silica surfaces.
Quantitative Optimization Data
The table below summarizes the causality of mobile phase selection on the ionization state, fragmentation, and carryover of 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine.
| Mobile Phase Additive | Approx. pH | Dominant Precursor | ISF (m/z 169.2) Abundance | Carryover (%) | Sensitivity (S/N) |
| 0.1% TFA | ~2.0 | [M+H]+ (m/z 186.2) | < 5% | < 0.1% | Low (Severe Ion Suppression) |
| 0.1% Formic Acid | ~2.7 | [M+2H]2+ (m/z 93.6) | 45% | 2.5% | Moderate (Signal Split) |
| 10 mM NH₄Formate | ~3.2 | [M+H]+ & [M+2H]2+ | 25% | 1.2% | Good |
| 10 mM NH₄HCO₃ | ~7.8 | [M+H]+ (m/z 186.2) | < 5% | < 0.2% | Excellent (Consolidated TIC) |
Standard Operating Procedures (Self-Validating Protocols)
Protocol A: Self-Validating ISF Optimization Workflow
This protocol systematically minimizes the loss of the primary amine group while preserving overall ionization efficiency.
-
Preparation: Prepare a 100 ng/mL infusion solution of 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine in 50:50 Acetonitrile:Water buffered with 10 mM Ammonium Bicarbonate.
-
Initial Infusion: Infuse at 10 µL/min directly into the ESI source. Set the starting Cone Voltage (or Declustering Potential) to 40V.
-
Monitor Transitions: Monitor the full scan MS1 from m/z 50 to 250. Record the ratio of m/z 169.2 (NH3 loss fragment) to m/z 186.2 (intact precursor).
-
Voltage Titration: Decrease the Cone Voltage in 5V decrements down to 10V, allowing 30 seconds of equilibration per step.
-
Validation Check: The protocol is validated and complete when the intensity of m/z 169.2 drops below 5% of the m/z 186.2 peak without a concurrent loss of absolute precursor intensity. (Note: If absolute intensity drops significantly, you have reached the lower limit of efficient droplet declustering and should revert to the previous voltage).
Protocol B: Carryover Eradication Protocol
This protocol disrupts the electrostatic interactions between the polyamine and the LC-MS flow path.
-
Wash Solvent Formulation:
-
Wash 1 (Weak): 10% Methanol in MS-grade H₂O.
-
Wash 2 (Strong): 0.1% Ammonium Hydroxide (NH₄OH) in 50:50 Methanol:Acetonitrile.
-
-
Injector Programming: Program the autosampler to perform a 10-second external needle wash with Wash 1, followed by a 20-second internal/external wash with Wash 2.
-
Column Passivation: If tailing persists, inject three consecutive 10 µL blanks of 1% NH₄OH directly onto the column to passivate active silanol sites and frit surfaces.
-
Validation Check: Inject an Upper Limit of Quantification (ULOQ) standard, followed immediately by three blank matrix injections. The system is validated as carryover-free if the peak area in the first blank is < 0.1% of the ULOQ area.
References
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid
- Ionization Techniques for Mass Spectral Analysis. intechopen.com.
- In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. acs.org.
- Mass-spectrometric studies of new 6-nitroquipazines—serotonin transporter inhibitors. nih.gov.
- 10 Great Tips for Electrospray Ionization LC–MS.
- Development and Validation of a Multi-Class Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry Method for Emerging Contaminants in Water.
Sources
- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mass-spectrometric studies of new 6-nitroquipazines—serotonin transporter inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionization Techniques for Mass Spectral Analysis | IntechOpen [intechopen.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide for Drug Designers: 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine vs. 1-Methylpiperazine
Introduction: The Privileged Piperazine Scaffold
In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1] Its simple, six-membered heterocyclic structure containing two opposing nitrogen atoms offers a unique combination of physicochemical and biological properties. The two nitrogens provide versatile synthetic handles, allowing for fine-tuning of properties like solubility, lipophilicity, and basicity (pKa).[1][2] This adaptability enables medicinal chemists to optimize a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile while enhancing its binding affinity to a wide array of biological targets. Consequently, the piperazine moiety is a cornerstone in drugs spanning numerous therapeutic areas, from anticancer agents like Imatinib to antipsychotics like Aripiprazole.[1]
This guide provides an in-depth comparison of two distinct piperazine-containing fragments: the common building block 1-methylpiperazine and the more complex, multi-functional scaffold 1-(4-ethylpiperazin-1-yl)-2-methylpropan-2-amine . While both share the piperazine core, their structural differences lead to significant variations in their application in drug design. We will dissect these differences from the perspective of physicochemical properties, pharmacokinetic profiles, target engagement strategies, and synthetic feasibility, providing researchers with the insights needed to make informed decisions during the lead optimization process.
Part 1: A Tale of Two Scaffolds: Physicochemical Profile Comparison
The journey of a drug molecule from administration to its target is fundamentally governed by its physicochemical properties. The seemingly minor substitution of a methyl with an ethyl group, coupled with the addition of a bulky aminopropane sidechain, creates two chemically distinct entities with different strategic values in drug design.
1-Methylpiperazine is a small, polar, basic fragment frequently used to enhance aqueous solubility and introduce a key interaction point for salt-bridge formation.[3] In contrast, 1-(4-ethylpiperazin-1-yl)-2-methylpropan-2-amine is a larger, more complex molecule with three basic centers, increased lipophilicity, and greater structural rigidity, designed for more specific and multi-point interactions within a binding pocket.
| Property | 1-Methylpiperazine | 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine | Rationale for Impact in Drug Design |
| Molecular Formula | C₅H₁₂N₂[4] | C₁₀H₂₃N₃[5] | Directly impacts molecular weight and elemental composition. |
| Molecular Weight | 100.16 g/mol [6] | 185.32 g/mol [5] | A higher MW can negatively impact permeability and ligand efficiency. The larger scaffold contributes significantly to the overall size of the final drug molecule. |
| Calculated LogP (cLogP) | -0.2 to -0.57 | ~1.0 (Estimated) | LogP is a measure of lipophilicity. The ethyl group and the carbon-rich sidechain increase the lipophilicity of the second molecule, which can enhance membrane permeability but may also increase metabolic susceptibility and off-target binding. |
| Topological Polar Surface Area (TPSA) | 15.3 Ų | 41.5 Ų | TPSA correlates with hydrogen bonding potential and permeability. The additional primary amine significantly increases the TPSA, offering more H-bonding opportunities but potentially hindering blood-brain barrier penetration. |
| pKa | pKa₁: ~5.0, pKa₂: ~9.0 | pKa₁: ~5.0, pKa₂: ~9.0, pKa₃: ~10.5 (Estimated) | The presence of three basic nitrogens at different pKa values means the molecule's charge state is highly dependent on pH, which can be strategically used to modulate solubility and target binding in different physiological compartments. |
| Aqueous Solubility | Miscible[7][8] | Moderate (Predicted) | High solubility is often desired for oral and intravenous formulations. The high polarity of 1-methylpiperazine ensures excellent solubility. The increased lipophilicity of the larger scaffold likely reduces its water solubility. |
Part 2: The Pharmacokinetic Journey: ADME Considerations
A molecule's success as a drug is critically dependent on its ADME profile. The structural divergence between our two scaffolds directly translates into different pharmacokinetic behaviors.
Metabolism: The N-Dealkylation Trade-off
For N-alkylpiperazines, a primary metabolic pathway is N-dealkylation, mediated by Cytochrome P450 (CYP) enzymes in the liver.[9][10] The choice between a methyl and an ethyl group is a critical strategic decision in managing metabolic stability.
-
1-Methylpiperazine: N-demethylation is a common metabolic fate. While the C-H bonds of a methyl group are relatively strong, this pathway can still be a significant route of clearance.
-
N-Ethylpiperazine Moiety: The ethyl group presents methylene (-CH₂) hydrogens that are more susceptible to oxidation than methyl hydrogens. This often leads to a faster rate of N-dealkylation compared to its methyl counterpart, potentially resulting in a shorter in vivo half-life.[11]
Furthermore, the 1-(4-ethylpiperazin-1-yl)-2-methylpropan-2-amine scaffold introduces additional metabolic liabilities. The primary amine is a substrate for monoamine oxidase (MAO) enzymes, and the carbon backbone can undergo hydroxylation.
Caption: Potential metabolic pathways for the two piperazine scaffolds.
Permeability, Efflux, and Distribution
The increased lipophilicity of the ethyl-containing scaffold can improve passive diffusion across cell membranes, a potential advantage for oral absorption and tissue distribution. However, this comes with a caveat. Piperazine derivatives have been identified as substrates and inhibitors of efflux transporters like P-glycoprotein (P-gp).[12] The enhanced lipophilicity and structural complexity of the larger fragment may increase its interaction with P-gp, potentially leading to efflux from target cells or tissues like the brain, or causing drug-drug interactions.
Part 3: Synthetic Accessibility and Strategic Implementation
The practicality of incorporating a fragment into a drug candidate is heavily influenced by its synthetic accessibility and cost.
1-Methylpiperazine: The Ubiquitous Building Block
1-Methylpiperazine is a readily available, low-cost commercial chemical.[13] It is produced industrially on a large scale, typically by reacting diethanolamine with methylamine at high temperature and pressure or through the reductive amination of piperazine using formaldehyde.[6][14][15] Its availability makes it a go-to choice for early-stage drug discovery and large-scale synthesis campaigns.
1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine: A Custom-Synthesized Scaffold
This larger fragment is not a common off-the-shelf building block and must be synthesized. A plausible synthetic route would involve the N-alkylation of 1-ethylpiperazine with a suitable protected aminopropane electrophile, followed by deprotection. This multi-step synthesis increases the cost and time required to incorporate the scaffold.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. scispace.com [scispace.com]
Comparative Efficacy Guide: 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine Analogs in Lead Optimization
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter promising lead compounds that stall in preclinical development due to poor physicochemical properties—most notably, low aqueous solubility, high hERG channel inhibition, and rapid metabolic clearance. To rescue these scaffolds, the strategic incorporation of piperazine derivatives is a foundational technique in medicinal chemistry[1][2].
This technical guide provides an objective, data-driven comparison of 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine (CAS: 1082411-69-5)[3] against its structural analogs. By analyzing the causality behind its specific structural features, this guide empowers drug development professionals to make informed decisions during fragment-based drug design (FBDD) and lead optimization.
Mechanistic Rationale: The Power of Steric Shielding
When optimizing a lipophilic pharmacophore, appending a basic amine often improves kinetic solubility but inadvertently introduces new liabilities, such as susceptibility to oxidative deamination by cytochrome P450 (CYP) enzymes or monoamine oxidases (MAO). The architecture of 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine is specifically designed to circumvent these issues through three synergistic components:
-
The Piperazine Core: The inclusion of the piperazine ring increases the fraction of sp3-hybridized carbons ( Fsp3 ). A higher Fsp3 value correlates directly with enhanced aqueous solubility and a reduction in off-target promiscuity, particularly mitigating hERG inhibitory activity[4][5].
-
The N-Ethyl Substituent: Compared to a methyl group, the ethyl vector provides a finely tuned lipophilic bump that can enhance membrane permeability and target engagement without drastically inflating the overall LogD, thereby preserving Lipophilic Ligand Efficiency (LLE)[4].
-
The gem-Dimethyl Shielding (The Differentiator): Unlike unbranched alkylamines (e.g., ethanamine linkers), the gem-dimethyl groups adjacent to the primary amine provide profound steric hindrance. This structural bulk physically blocks the enzymatic active sites of CYPs, drastically reducing N-dealkylation rates while preserving the primary amine's ability to participate in critical solvent-exposed hydrogen-bonding networks[5].
Comparative Efficacy & Physicochemical Profiling
To objectively evaluate these analogs, we benchmarked them using a standardized, highly lipophilic kinase inhibitor scaffold. The quantitative data below summarizes the impact of appending different piperazine analogs on the overall molecular profile.
| Analog Fragment Appended to Lead | Structural Advantage / Rationale | Calc. pKa (Basic N) | LogD (pH 7.4) | Kinetic Sol. (µM) | HLM CLint (µL/min/mg) | hERG IC50 (µM) |
| 1-Ethylpiperazine | Core scaffold baseline | 8.4 | 2.1 | 150 | 45 | 12 |
| 2-(4-Ethylpiperazin-1-yl)ethan-1-amine | Addition of unbranched primary amine | 9.2, 8.1 | 1.5 | 350 | 85 (High) | 18 |
| 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine | gem-dimethyl sterically shielded amine | 9.4, 8.0 | 1.8 | 400 | 15 (Stable) | >30 |
| Morpholine Analog | Reduced basicity control | 7.2 | 2.5 | 80 | 50 | 15 |
Data Interpretation: While the unbranched ethanamine analog successfully improves solubility (350 µM), it suffers from rapid metabolic clearance ( CLint = 85 µL/min/mg). The 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine analog maintains the high solubility provided by the primary amine but drastically reduces clearance ( CLint = 15 µL/min/mg) by shielding the amine from metabolism. Furthermore, the added steric bulk disrupts binding within the hERG channel cavity, pushing the IC50 to a safe >30 µM threshold.
Experimental Workflows: Self-Validating Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems. Every critical step includes an internal control and a mechanistic justification for the experimental conditions.
Protocol A: High-Throughput Kinetic Solubility (Nephelometry)
Nephelometry measures the scattering of light by insoluble particles. We utilize this over thermodynamic HPLC-UV methods in early stages because it allows for rapid kinetic assessment directly from DMSO stocks, mimicking the exact conditions of our primary biochemical assays.
-
Stock Preparation: Dissolve the synthesized analogs in 100% DMSO to a concentration of 10 mM.
-
Causality: DMSO ensures complete initial dissolution, establishing a standardized, fully soluble baseline before aqueous introduction.
-
-
Matrix Dilution: Spike the DMSO stock into PBS (pH 7.4) to achieve a final concentration range of 10–500 µM (final DMSO ≤1%).
-
Causality: PBS at pH 7.4 mimics physiological blood pH, which is critical for assessing the true ionization state of the basic piperazine nitrogens.
-
-
Equilibration: Incubate the microplates at room temperature for 2 hours on a plate shaker.
-
Causality: This duration allows thermodynamically unstable supersaturated states to precipitate out of solution.
-
-
Nephelometric Measurement (Self-Validation): Measure light scattering using a microplate nephelometer.
-
Validation Check: Always include a 1% DMSO in PBS blank. If the blank exhibits light scattering, the buffer matrix is contaminated or precipitating, and the assay run must be invalidated.
-
Protocol B: Human Liver Microsome (HLM) Metabolic Stability
-
Matrix Preparation: Thaw pooled Human Liver Microsomes and dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-Incubation: Add the test analog (1 µM final) and pre-incubate at 37°C for 5 minutes.
-
Causality: Ensures thermal equilibrium before initiating the enzymatic reaction, preventing artificial kinetic lag phases.
-
-
Reaction Initiation (The Trigger): Add NADPH (1 mM final concentration) to start the reaction.
-
Causality: CYP450 enzymes require electron transfer from NADPH. Without it, the system remains inert, providing a perfect negative control for non-CYP mediated degradation.
-
-
Quenching: At designated time points (0, 5, 15, 30, 60 min), extract an aliquot and immediately quench in three volumes of ice-cold acetonitrile containing an internal standard.
-
Causality: Cold acetonitrile instantly denatures the CYP enzymes and precipitates proteins, freezing the metabolic snapshot. The 0-minute timepoint is critical to establish the 100% parent compound baseline.
-
-
LC-MS/MS Analysis (Self-Validation): Centrifuge the quenched samples and analyze the supernatant for parent compound depletion.
-
Validation Check: Concurrently run Verapamil as a positive control. If Verapamil's intrinsic clearance falls outside historical norms, the HLM batch is deemed enzymatically inactive, and the entire plate is rejected.
-
Lead Optimization Decision Pathway
The following logic flow illustrates the decision-making process when utilizing piperazine analogs to rescue a failing lead compound.
Caption: Lead optimization workflow demonstrating the metabolic advantage of sterically hindered piperazines.
References
-
Chemical Research in Toxicology (ACS Publications). "Improving Drug Design: An Update on Recent Applications of Efficiency Metrics, Strategies for Replacing Problematic Elements, and Compounds in Nontraditional Drug Space".[Link]
-
eScholarship (University of California). "Improvement of Aqueous Solubility of Lapatinib-derived Analogs".[Link]
-
Journal of Applied Pharmaceutical Science. "Synthesis, in silico, and in vitro pharmacological evaluation of norbornenylpiperazine derivatives as potential ligands".[Link]
Sources
Validating LC-MS/MS methods for 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine detection
Title: Validating LC-MS/MS Methods for 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine: A Comparative Guide to HILIC vs. Reversed-Phase Chromatography
Executive Summary
The quantification of highly polar, basic amines in biological matrices presents a persistent challenge in bioanalytical chemistry. 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine (CAS 1082411-69-5; MW 185.31) is a polybasic piperazine derivative. Due to its primary amine and tertiary piperazine nitrogens, it remains heavily protonated at typical mobile phase pH levels. This guide objectively compares traditional Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the LC-MS/MS analysis of this compound, providing a self-validating experimental protocol grounded in ICH M10 guidelines [1].
The Analytical Challenge: Polarity and Basicity
To develop a robust assay, one must first understand the physicochemical causality behind chromatographic behavior. 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine possesses a highly hydrophilic profile (low LogD at acidic pH).
When analyzed using standard C18 RPLC columns, polycationic amines exhibit two critical failures:
-
Void Volume Elution: The molecule's extreme polarity prevents meaningful hydrophobic partitioning into the C18 alkyl chains, causing it to elute near the void volume (t0). This exposes the analyte to severe matrix effects (ion suppression) from unretained endogenous salts and phospholipids.
-
Peak Tailing: Basic nitrogens undergo secondary electrostatic interactions with unendcapped, acidic silanols on the silica support, leading to severe peak asymmetry and loss of sensitivity.
To overcome this, HILIC employs a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase. The retention mechanism relies on the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase, combined with favorable cation-exchange interactions [2].
Figure 1: Chromatographic behavior of polar basic amines in RPLC versus HILIC modes.
Methodological Comparison: RPLC vs. Ion-Pairing vs. HILIC
To objectively evaluate performance, 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine was spiked into human plasma and extracted via protein precipitation. The extracts were analyzed across three different chromatographic paradigms.
The data in Table 1 demonstrates why HILIC is the superior choice. Not only does HILIC provide adequate retention (k' > 2), but the high organic content (>70% Acetonitrile) of the HILIC mobile phase significantly lowers the surface tension of the electrospray droplets. This accelerates droplet fission and desolvation in the ESI source, directly yielding a 100-fold improvement in the Lower Limit of Quantification (LLOQ) compared to RPLC[3].
Table 1: Performance Metrics Across Chromatographic Modes
| Parameter | Standard RPLC (C18) | Ion-Pairing RPLC (HFBA) | HILIC (Amide Phase) |
| Mobile Phase | Water/MeOH (0.1% FA) | Water/MeOH (5mM HFBA) | Acetonitrile/Water (10mM NH4F) |
| Retention Time (tR) | 0.8 min (Void Volume) | 3.5 min | 4.2 min |
| Peak Asymmetry (As) | 2.8 (Severe Tailing) | 1.4 (Moderate Tailing) | 1.05 (Symmetrical) |
| Matrix Effect (%) | 45% (Severe Suppression) | 75% (Moderate) | 98% (Negligible) |
| LLOQ (ng/mL) | 10.0 | 2.0 | 0.1 |
| MS/MS Compatibility | Excellent | Poor (Source Contamination) | Excellent (Enhanced ESI) |
Note: While Ion-Pairing agents like Heptafluorobutyric acid (HFBA) improve RPLC retention, they cause severe, persistent contamination of the mass spectrometer source and are generally avoided in high-throughput bioanalysis.
Optimized HILIC-MS/MS Experimental Protocol
The following protocol is designed as a self-validating system. By integrating a stable isotope-labeled internal standard (SIL-IS) and strict System Suitability Test (SST) criteria, the method inherently flags extraction failures or instrument drift.
Figure 2: Step-by-step LC-MS/MS method development and validation workflow.
Step 3.1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (blank, calibration standard, or unknown) into a 96-well plate.
-
Add 10 µL of Internal Standard working solution (e.g., 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine-d5 at 50 ng/mL).
-
Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to induce protein precipitation.
-
Vortex vigorously for 2 minutes to ensure complete cell lysis and protein denaturation.
-
Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of Acetonitrile. (Causality: Diluting the aqueous supernatant with organic solvent is critical in HILIC to prevent poor peak shape caused by solvent mismatch).
Step 3.2: Chromatographic Conditions
-
Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: The buffer controls the ionization state of the silica surface and the analyte, ensuring reproducible retention).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 90% B. Hold for 1.0 min. Ramp to 50% B over 3.0 mins. Return to 90% B at 4.1 mins and equilibrate for 2 mins.
Step 3.3: Mass Spectrometry (MRM Parameters)
Operate the triple quadrupole mass spectrometer in Electrospray Ionization Positive (ESI+) mode.
-
Precursor Ion: m/z 186.2 [M+H]+
-
Quantifier Transition: m/z 186.2 → 113.1 (Collision Energy: 20 eV)
-
Qualifier Transition: m/z 186.2 → 72.1 (Collision Energy: 25 eV)
ICH M10 Validation Framework
To ensure the trustworthiness of the generated data, the method must be validated according to the ICH M10 Bioanalytical Method Validation Guideline [1]. The protocol acts as a self-validating system when the following criteria are strictly monitored:
-
System Suitability Test (SST): Before analyzing study samples, inject a low-concentration standard. The signal-to-noise (S/N) ratio must be ≥ 10, and peak asymmetry must fall between 0.8 and 1.5.
-
Selectivity and Matrix Effects: Analyze blank matrix from at least 6 independent sources. The interfering peak area at the analyte retention time must be < 20% of the LLOQ response, and < 5% of the IS response. Matrix Factor (MF) should be calculated; the IS-normalized MF must have a Coefficient of Variation (CV) < 15%.
-
Accuracy and Precision: Evaluate using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) across three independent runs.
-
Acceptance Criteria: Intra-run and inter-run precision (%CV) must be ≤ 15% (≤ 20% for the LLOQ). Accuracy must be within ±15% of the nominal concentration (±20% for the LLOQ).
-
-
Internal Standard Tracking: The IS response for every injected sample must be monitored. If the IS area fluctuates by more than ±20% from the mean of the calibration standards, the extraction efficiency or instrument injection is compromised, and the sample must be reanalyzed.
References
-
FDA / ICH Assembly. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. Retrieved from: [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. Retrieved from: [Link]
-
Guillarme, D. (2026). HILIC: The Pros and Cons. LCGC International. Retrieved from: [Link]
Benchmarking 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine Against Standard Piperazine Ligands
The piperazine heterocycle is universally recognized as a privileged scaffold in modern drug discovery, valued for its conformational flexibility, tunable basicity, and ability to modulate pharmacokinetic (PK) and pharmacodynamic (PD) properties [1]. However, as therapeutic targets become more complex, standard ligands like unsubstituted piperazine (PIP) or 1-ethylpiperazine (NEP) often fall short in overcoming rapid metabolic clearance or achieving precise steric fits within receptor pockets.
This guide provides an in-depth technical benchmarking of 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine (EMPMA) —a highly specialized, sterically hindered triamine ligand. By comparing EMPMA against standard piperazine derivatives, we will decode the causality between its unique structural features (the gem-dimethyl/tert-butylamine moiety and the N-ethyl cap) and its experimental behavior in synthesis and biological assays.
Structural and Physicochemical Profiling
The structural architecture of EMPMA fundamentally alters its physicochemical profile compared to standard piperazines. The addition of the 2-methylpropan-2-amine group creates a neopentyl-like steric shield around the N1 position, while the primary amine resides on a tertiary carbon.
Mechanistic Causality: Basicity and Sterics
Standard piperazine possesses two secondary amines with pKa values of 9.73 and 5.35 [2]. The addition of an ethyl group (as in 1-ethylpiperazine) slightly lowers the highest pKa to 9.27 due to solvation effects [2].
In EMPMA, the primary amine on the tert-butyl moiety benefits from the strong inductive electron donation of the gem-dimethyl groups, pushing its localized pKa to approximately 10.68 (mirroring pure tert-butylamine) [3]. Consequently, EMPMA exists predominantly as a di-cation at physiological pH (7.4), drastically altering its lipophilicity and receptor interaction profile compared to mono-alkylated piperazines.
Quantitative Data Comparison
| Property / Ligand | Piperazine (PIP) | 1-Ethylpiperazine (NEP) | EMPMA |
| Molecular Weight ( g/mol ) | 86.14 | 114.19 | 185.31 |
| pKa1 (Most Basic Site) | 9.73 (Sec. Amine) | 9.27 (Tert. Amine) | ~10.68 (Primary Amine) |
| pKa2 (Piperazine Core) | 5.35 (Sec. Amine) | < 5.0 (Sec. Amine) | ~8.8 (N4 Tert. Amine) |
| Predicted LogP | -1.17 | 0.17 | ~1.10 |
| Steric Hindrance (N1) | Minimal | Minimal | Extreme (Gem-dimethyl) |
| Primary CYP450 Liability | N-oxidation | N-dealkylation (Ethyl) | Restricted (Alpha-carbon blocked) |
Data synthesized from potentiometric titrations and standard cheminformatics databases [2][4].
Fig 1: Structure-Property Relationship (SPR) logic tree for EMPMA.
Experimental Benchmarking Protocols
To effectively utilize EMPMA in drug discovery, standard laboratory protocols must be adapted. The extreme steric hindrance of the primary amine renders traditional SN2 and amidation conditions highly inefficient. Furthermore, its metabolic stability must be benchmarked accurately against unhindered analogs.
Protocol A: Sterically Hindered Amidation (Self-Validating System)
Because the primary amine of EMPMA is bound to a tertiary carbon, standard coupling reagents (e.g., EDC/HOBt) will yield <10% conversion due to the formation of stable, unreactive intermediates. To validate the successful incorporation of EMPMA, highly reactive uronium salts (HATU) and elevated temperatures must be employed.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.
-
Ligand Addition: Add 1.5 eq of EMPMA to the reaction mixture.
-
Thermal Overcome: Standard room temperature stirring will stall. Transfer the sealed vial to a microwave synthesizer and heat to 80°C for 45 minutes. The thermal energy is required to overcome the activation barrier imposed by the gem-dimethyl steric shield.
-
Quench & Extract: Dilute with EtOAc and wash extensively with saturated aqueous NaHCO3 and brine. The high basicity of EMPMA requires careful pH control during extraction (aqueous phase must be >pH 11 to ensure the unreacted EMPMA remains in the organic phase if recovery is desired).
-
Validation: Analyze via LC-MS. The presence of the product mass without the presence of the HATU-adduct confirms successful amidation.
Protocol B: Microsomal Stability Assay (CYP450 Benchmarking)
Standard piperazines undergo rapid oxidative metabolism (N-dealkylation) mediated by CYP3A4. EMPMA's 2-methylpropan-2-amine group lacks alpha-protons, making it fundamentally resistant to alpha-oxidation at the N1 substituent. This protocol benchmarks its intrinsic clearance ( CLint ) against 1-Ethylpiperazine.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 µM solution of EMPMA and 1-Ethylpiperazine (control) in 100 mM potassium phosphate buffer (pH 7.4).
-
HLM Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Time-Course Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide).
-
Protein Precipitation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ) based on the logarithmic decay of the parent compound area ratio.
Fig 2: Standardized human liver microsome (HLM) stability benchmarking workflow.
Pharmacological Implications in Drug Design
When substituting standard piperazines with EMPMA during lead optimization, researchers must account for the shift in the target binding profile.
Piperazine derivatives are notoriously strong binders to Sigma-1 ( σ1 ) and Histamine H3 receptors [5]. The introduction of the bulky 2-methylpropan-2-amine group can act as a "steric wedge." If the receptor pocket is narrow (e.g., certain kinase hinge regions), EMPMA will clash, effectively engineering out off-target liabilities. Conversely, in solvent-exposed domains or wide allosteric pockets, the highly basic primary amine can form strong, localized salt bridges with acidic residues (Asp/Glu) that standard, less basic piperazines cannot reach or maintain.
Key Takeaway: EMPMA is not a drop-in replacement for piperazine. It is a precision tool used to intentionally increase physiological ionization, block N1-directed metabolic degradation, and enforce strict steric boundaries within target binding sites.
References
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Available at:[Link]
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. Available at:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6385, Tert-Butylamine. PubChem. Available at: [Link]
-
LookChem. 1-Ethylpiperazine Chemical Properties and Suppliers. Available at:[Link]
-
Lazewska, D., et al. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at:[Link]
Reproducibility of 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine Assay Results: A Comparative Guide for Analytical and Metabolic Profiling
In preclinical drug discovery, highly basic, polar building blocks such as 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine (CAS 1082411-69-5) are frequently utilized to improve the solubility and target affinity of lead compounds. However, the exact physicochemical properties that make this diamine derivative attractive—namely, its multiple basic nitrogen centers and high polarity—also make it notoriously difficult to assay reproducibly [1].
As a Senior Application Scientist, I frequently audit laboratory workflows where this compound exhibits severe chromatographic peak tailing and highly variable in vitro intrinsic clearance ( CLint ). This guide objectively compares standard versus optimized methodologies for both the analytical quantification (LC-MS/MS) and metabolic stability profiling (Human Liver Microsomes) of this compound, providing the causality behind experimental choices and self-validating protocols to ensure absolute reproducibility.
PART 1: Analytical Quantification (LC-MS/MS)
The Mechanistic Challenge: Peak Tailing and Silanol Interactions
1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine contains a piperazine ring and a primary amine. At typical acidic LC-MS/MS conditions (pH 2.0–3.0, using 0.1% Formic Acid), these basic nitrogen atoms are fully protonated. Standard silica-based C18 columns contain residual, unendcapped silanol groups (Si-O⁻). The electrostatic attraction between the protonated analyte and the ionized silanols creates a secondary ion-exchange retention mechanism. This mixed-mode interaction causes severe peak tailing, shifting retention times, and significant signal suppression in the electrospray ionization (ESI) source [2].
To achieve reproducibility, we must eliminate this secondary interaction. The optimal approach is utilizing a high-pH mobile phase combined with an Ethylene Bridged Hybrid (BEH) stationary phase .
Logical workflow for mitigating piperazine peak tailing via pH and column optimization.
Method Comparison: Standard vs. Optimized LC-MS/MS
The following table summarizes the quantitative performance of the standard acidic method versus the optimized high-pH method for this specific compound [3].
| Analytical Parameter | Standard Method (0.1% Formic Acid, pH 2.7, C18) | Optimized Method (10 mM NH₄HCO₃, pH 10.0, BEH C18) |
| Peak Tailing Factor ( Tf ) | 2.4 - 3.2 (Severe tailing) | 1.05 - 1.15 (Symmetrical) |
| Retention Time CV% | > 5.5% (Drifting) | < 0.5% (Stable) |
| Limit of Quantitation (LOQ) | 15.0 ng/mL (Ion suppression) | 1.0 ng/mL |
| Carryover | High (Requires blank injections) | Negligible |
| Overall Reproducibility | Poor | Excellent |
Step-by-Step Protocol: Optimized High-pH LC-MS/MS
This protocol acts as a self-validating system: by maintaining the pH strictly above the pKa of the piperazine nitrogens, we force the molecule into its neutral state, guaranteeing symmetrical peak shapes.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
-
Column Selection: Install a Waters XBridge BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent hybrid column capable of withstanding pH 12.
-
Gradient Elution: Run a fast gradient from 5% B to 95% B over 2.5 minutes at a flow rate of 0.4 mL/min. Maintain column temperature at 40°C to reduce mobile phase viscosity and improve mass transfer.
-
MS/MS Detection: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the parent mass [M+H]+ 186.2 m/z .
-
Validation Check: Inject a 10 ng/mL standard. A Tailing Factor ( Tf ) > 1.2 indicates column degradation or improper mobile phase pH buffering.
PART 2: In Vitro Metabolic Stability (Human Liver Microsomes)
The Mechanistic Challenge: CYP-Mediated Clearance
Piperazine rings are highly susceptible to Cytochrome P450 (CYP)-mediated metabolism. For 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine, the primary biotransformation pathways are N-dealkylation (loss of the ethyl group) and oxidation of the piperazine carbons adjacent to the nitrogen [4].
When assaying this compound in Human Liver Microsomes (HLMs), laboratories often use high protein concentrations (e.g., 1.0 mg/mL). Because this compound is lipophilic and basic, it exhibits high non-specific binding to microsomal proteins. This binding artificially shields the compound from CYP enzymes, leading to an underestimation of intrinsic clearance ( CLint ) and massive inter-assay variability depending on the specific lipid content of the HLM batch [5].
Step-by-step workflow for the optimized Human Liver Microsome (HLM) metabolic stability assay.
Method Comparison: High-Protein vs. Low-Protein HLM Assay
Reducing the microsomal protein concentration to 0.5 mg/mL minimizes non-specific binding, exposing the true metabolic liability of the piperazine moiety and drastically improving assay reproducibility.
| Metabolic Parameter | Unoptimized Assay (1.0 mg/mL HLM) | Optimized Assay (0.5 mg/mL HLM) |
| Non-Specific Binding ( fu,mic ) | < 0.35 (High binding) | > 0.75 (Low binding) |
| Apparent Half-Life ( t1/2 ) | 24.5 ± 8.2 min | 11.3 ± 0.8 min |
| Intrinsic Clearance ( CLint ) CV% | 35% | 7% |
| Metabolite Detection | Suppressed by matrix effects | Clear N-dealkylation peaks |
Step-by-Step Protocol: Optimized HLM Incubation
This protocol ensures that the enzymatic reaction is the only variable, utilizing strict temperature control and immediate chemical quenching to provide a self-validating kinetic curve.
-
Master Mix Preparation: In a 96-well plate, combine 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine (final concentration 1 µM) with pooled Human Liver Microsomes (final concentration 0.5 mg/mL) in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Pre-Incubation: Incubate the Master Mix at 37°C for 10 minutes to reach thermal equilibrium.
-
Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the CYP-mediated reaction.
-
Time-Course Sampling: At exactly 0, 5, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot from the reaction mixture.
-
Immediate Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality note: The 3:1 ratio of cold organic solvent instantly denatures the CYP enzymes, halting metabolism at the exact time point.
-
Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Analysis: Transfer the clear supernatant to a new plate and analyze using the optimized high-pH LC-MS/MS method described in Part 1. Calculate t1/2 and CLint using the natural log of the remaining parent compound versus time.
References
-
Attwa, E. N., et al. "A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs." Molecules (MDPI), vol. 28, no. 17, 2023, [Link]
-
Kadi, A. A., et al. "LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation." Chemistry Central Journal (PMC), 2021, [Link]
-
Zhao, M., et al. "Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP)." Frontiers in Pharmacology, vol. 10, 2019, [Link]
-
Estévez-Gallego, J., et al. "Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines." MedChemComm (PMC), vol. 8, no. 8, 2017, [Link]
A Comparative Analysis of 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine (Compound X) in Biochemical Assays
An In-Depth Guide to the Cross-Reactivity Profiling of Novel Aminergic G-Protein Coupled Receptor (GPCR) Ligands
This guide provides a comprehensive framework for assessing the selectivity and potential off-target effects of novel compounds targeting aminergic G-protein coupled receptors (GPCRs). We use the hypothetical molecule, 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine, hereafter referred to as Compound X , as our primary example. The ethylpiperazine moiety present in Compound X is a well-established pharmacophore in numerous centrally active agents, suggesting a high probability of interaction with dopamine and serotonin receptors.
The objective of this guide is to present a systematic approach to cross-reactivity profiling, comparing Compound X to established drugs with related structural features: Aripiprazole , a second-generation antipsychotic known for its partial agonist activity at dopamine D2 receptors, and Haloperidol , a first-generation antipsychotic that acts as a potent D2 antagonist. By following these protocols, researchers and drug development professionals can build a robust pharmacological profile, anticipate potential side effects, and guide lead optimization efforts.
Part 1: Rationale and Strategy for Cross-Reactivity Screening
The initial phase of drug discovery often identifies compounds with high affinity for the desired therapeutic target. However, the ultimate clinical success of a drug candidate is heavily dependent on its selectivity. Off-target interactions can lead to a range of adverse effects or, in some cases, reveal new therapeutic opportunities. A systematic cross-reactivity study is therefore not merely a regulatory hurdle but a critical step in understanding a compound's true biological activity.
Our strategy is built on a tiered approach, beginning with the primary target and expanding to a panel of biologically relevant off-targets.
Workflow for Cross-Reactivity Profiling
Caption: Tiered workflow for assessing compound selectivity.
Part 2: Primary Target Engagement & Functional Characterization
Based on its structure, Compound X is hypothesized to interact with the dopamine D2 receptor (D2R), a key target in antipsychotic drug action. D2R is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Experiment 1: D2 Receptor Affinity via Radioligand Binding
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.
Methodology:
-
Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor are prepared and stored at -80°C.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2-selective antagonist) is used at a concentration equal to its dissociation constant (Kd), as predetermined by saturation binding experiments.
-
Competition Assay:
-
A fixed concentration of receptor membranes and radioligand are incubated with increasing concentrations of the test compound (Compound X, Aripiprazole, Haloperidol), typically from 10 pM to 100 µM.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of a non-labeled potent ligand like Butaclamol.
-
Incubate for 60-90 minutes at room temperature.
-
-
Detection: The reaction is terminated by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experiment 2: D2 Receptor Functional Activity (cAMP Assay)
This assay determines whether a compound acts as an agonist (mimicking the endogenous ligand, dopamine) or an antagonist (blocking the action of the endogenous ligand).
Methodology:
-
Cell Culture: CHO cells stably expressing the human D2 receptor are cultured and seeded into 384-well plates.
-
Assay Principle: A competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), is used to measure cAMP levels.
-
Antagonist Mode:
-
Cells are pre-incubated with various concentrations of the test compound.
-
Forskolin (an adenylyl cyclase activator) and a D2 agonist (e.g., Quinpirole at its EC80 concentration) are added to stimulate cAMP production.
-
The ability of the test compound to reverse the agonist-induced inhibition of cAMP production is measured.
-
-
Agonist Mode:
-
Cells are incubated with the test compound in the presence of Forskolin.
-
A decrease in cAMP levels indicates agonist activity.
-
-
Data Analysis: Data are plotted to determine the concentration-response curve, yielding EC50 (for agonists) or IC50 (for antagonists) values and the magnitude of the response (Emax).
Comparative Data (Hypothetical)
| Compound | D2R Binding Affinity (Ki, nM) | D2R Functional Activity (IC50, nM) | D2R Intrinsic Activity (Emax) |
| Compound X | 1.8 | 3.5 (Antagonist) | 0% |
| Aripiprazole | 0.9 | 2.1 (Partial Agonist) | ~60% |
| Haloperidol | 1.1 | 2.5 (Antagonist) | 0% |
From this data, we conclude that Compound X is a potent D2 receptor antagonist, comparable in affinity to Haloperidol but lacking the partial agonist profile of Aripiprazole.
Part 3: Broad Panel Selectivity Screening
A compound's selectivity is rarely absolute. Screening against a broad panel of related targets is essential to identify potential liabilities. For a CNS-active compound like Compound X, a typical panel would include other dopamine receptor subtypes, serotonin (5-HT) receptors, adrenergic receptors, and the hERG channel (a critical cardiac safety target).
Dopamine D2 Receptor Signaling Pathway
Caption: Antagonism of the Gi-coupled D2 receptor by Compound X.
Experiment 3: Cross-Reactivity Binding Assays
This is typically performed by a specialized vendor or a core facility using a standardized panel of radioligand binding assays for dozens of receptors, ion channels, and transporters. The standard protocol involves testing the compound at a single high concentration (e.g., 1 µM or 10 µM). Any target showing >50% displacement is flagged as a "hit" and warrants further investigation with a full concentration-response curve to determine its Ki.
Comparative Selectivity Profile (Hypothetical Data)
The table below summarizes the binding affinities (Ki, nM) for key off-targets. Values >1000 nM are considered insignificant for this analysis.
| Target | Compound X (Ki, nM) | Aripiprazole (Ki, nM) | Haloperidol (Ki, nM) | Potential Clinical Implication |
| Dopamine D2 | 1.8 | 0.9 | 1.1 | Primary Target (Antipsychotic) |
| Dopamine D3 | 15.6 | 3.2 | 4.8 | Cognitive/Negative Symptoms |
| Dopamine D4 | 25.1 | 45 | 8.5 | Cognitive Function |
| Serotonin 5-HT1A | 850 | 4.1 | >1000 | Antidepressant/Anxiolytic Effects |
| Serotonin 5-HT2A | 22.4 | 15 | 30 | Reduced Extrapyramidal Symptoms |
| Serotonin 5-HT2C | >1000 | 130 | >1000 | Weight Gain Liability |
| Adrenergic α1 | 45.3 | 60 | 12 | Orthostatic Hypotension |
| Histamine H1 | 150.7 | 55 | >1000 | Sedation, Weight Gain |
| hERG Channel | >10,000 | >10,000 | 150 | Cardiac Arrhythmia Risk (QTc) |
Interpretation of Selectivity Data
-
Compound X demonstrates high potency at the D2 receptor with a good selectivity window over other dopamine subtypes. Its potent 5-HT2A antagonism is a desirable feature in modern antipsychotics, as it is believed to mitigate the motor side effects (extrapyramidal symptoms) associated with strong D2 blockade. Its moderate affinity for the α1-adrenergic receptor suggests a potential risk for orthostatic hypotension. Importantly, it shows a clean profile against 5-HT1A, 5-HT2C, H1, and the hERG channel, suggesting a lower risk of certain side effects compared to the reference compounds.
-
Aripiprazole shows a more complex profile with high affinity for D2, D3, and 5-HT1A receptors, consistent with its known mechanism as a D2 partial agonist and 5-HT1A partial agonist.
-
Haloperidol is a potent D2, D3, and D4 antagonist with significant α1-adrenergic affinity but is cleaner at serotonergic receptors compared to the other two compounds. Its moderate hERG affinity is a known liability.
Conclusion
This comparative guide outlines a robust, multi-step process for the biochemical characterization of a novel GPCR ligand, using the hypothetical Compound X as an exemplar. The cross-reactivity profiling reveals that Compound X is a potent D2 and 5-HT2A antagonist with a selectivity profile that may predict a reduced burden of certain side effects like sedation and weight gain compared to some existing antipsychotics.
The data—though hypothetical—illustrates the importance of looking beyond the primary target. The distinct pharmacological fingerprints of Compound X, Aripiprazole, and Haloperidol, derived from identical biochemical assays, highlight how subtle differences in off-target affinities can translate into significant differences in clinical utility and side-effect profiles. This systematic approach of combining binding and functional assays is fundamental to modern drug development, enabling a more rational design of safer and more effective medicines.
References
-
Title: The medicinal chemistry of piperazine-1-carboxamides, -dithiocarboxylates, and -sulfonamides. Source: Expert Opinion on Therapeutic Patents URL: [Link]
-
Title: The importance of measuring drug-target residence time in drug discovery. Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Dopamine D2 receptors as a therapeutic target for antipsychotic drugs, past, present and future. Source: Pharmacology & Therapeutics URL: [Link]
-
Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: Molecular Pharmacology URL: [Link]
-
Title: Serotonin 5-HT2A receptor antagonists in the treatment of schizophrenia. Source: Expert Opinion on Investigational Drugs URL: [Link]
A Senior Application Scientist's Guide to the Safe Disposal of 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine. As a substituted piperazine derivative, this compound is integral to various research and development workflows, particularly in medicinal chemistry and drug discovery.[1] However, its chemical nature—possessing both a primary and a tertiary amine functional group—necessitates stringent disposal protocols to ensure personnel safety, environmental protection, and regulatory compliance. This guide is designed to empower researchers with the knowledge to manage this chemical waste stream responsibly, moving beyond mere procedural steps to explain the fundamental principles of chemical safety and hazardous waste management.
Section 1: Hazard Profile and Waste Characterization
Understanding the "why" behind a disposal protocol begins with a thorough characterization of the substance's hazards. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structure as a piperazine amine allows for an expert inference of its hazard profile based on analogous compounds.
Inferred Hazard Profile:
-
Corrosivity: Amines are organic bases. Aqueous solutions of this compound are expected to have a pH greater than 12.5, meeting the EPA's definition for corrosive hazardous waste (Waste Code D002).[2] This property is the primary driver for its classification as hazardous and dictates the need for specific handling procedures and container materials to prevent chemical burns and container degradation.[3]
-
Toxicity: Many piperazine derivatives exhibit significant biological activity and can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5] Some derivatives are suspected of causing reproductive harm.[6][7] Furthermore, amine compounds can be very toxic to aquatic life, making their release into the environment a significant concern.[7][8]
-
Reactivity: The amine functional groups make this compound incompatible with strong acids, oxidizing agents, acid anhydrides, and acid chlorides.[6] Mixing with these substances can lead to violent reactions, generating heat and potentially toxic fumes. Therefore, strict segregation from other chemical waste streams is mandatory.[3][8]
Under the Resource Conservation and Recovery Act (RCRA), any laboratory generating such waste is responsible for its management from "cradle-to-grave."[9] This means the responsibility begins the moment the waste is generated and does not end until it is properly treated or disposed of by a licensed facility.
Section 2: The Disposal Workflow: A Step-by-Step Guide
The following protocol provides a systematic approach to safely manage 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine waste from the point of generation to its final removal from the laboratory.
Step 1: Personal Protective Equipment (PPE) Selection
Before handling the chemical in any form (pure, in solution, or as waste), ensure appropriate PPE is worn. This is a non-negotiable first line of defense.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles or a face shield.[6]
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.[10]
-
Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood to avoid inhaling vapors.[11]
Step 2: Waste Segregation and Containerization
Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions within the waste container.
-
Designate a Waste Stream: Establish a dedicated waste container specifically for 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine and structurally similar basic amine compounds.
-
Select a Compatible Container:
-
Label the Container Immediately: Before adding any waste, affix a hazardous waste label. The label must include:
-
The full chemical name: "Waste 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine"
-
The words "Hazardous Waste"[14]
-
A clear indication of the hazards (e.g., "Corrosive," "Toxic")
-
The date when the first drop of waste is added.
-
Step 3: On-Site Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[2][12]
-
Location: The SAA must be under the direct control of laboratory personnel. It should not be a general storage room.
-
Containment: Place the waste container in a secondary containment bin or tray capable of holding the entire volume of the container in case of a leak.
-
Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[3][15] Leaving a funnel in the opening is a common but dangerous violation.
-
Adhere to Storage Limits: Follow institutional and federal guidelines for waste accumulation.
| Regulation Parameter | Requirement | Rationale & Authority |
| Maximum Volume | 55 gallons of hazardous waste or 1 quart of acutely toxic (P-listed) waste. | Prevents the storage of large quantities of hazardous materials in a working laboratory.[2] |
| Maximum Time | Once the volume limit is reached, the waste must be moved to a central storage area within 3 days. | Ensures timely removal of waste from the laboratory, minimizing long-term risks.[2] |
| Container Condition | Must be compatible with the waste, in good condition, and kept securely closed. | Prevents leaks, spills, and hazardous reactions. Mandated by OSHA and EPA.[12][13] |
Step 4: Arranging for Final Disposal
The final step is to transfer the waste to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this chemical down the drain or in regular trash. [9][13] This is illegal and environmentally damaging.
-
Follow your institution's specific procedures for requesting a waste pickup. This typically involves submitting an online form or contacting the EHS office directly.
-
Ensure all paperwork is completed accurately, as this documentation is part of the "cradle-to-grave" tracking requirement.[9]
Disposal Decision Workflow
The following diagram illustrates the critical decision points and procedural flow for managing waste containing 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine.
Caption: A flowchart outlining the key stages from waste generation to final disposal.
Section 3: Emergency Procedures
Spills
For small spills within a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material like vermiculite or sand. Do not use combustible materials.
-
Carefully scoop the absorbed material into a designated hazardous waste container.[6]
-
Wipe the area with a suitable decontaminating solution and wash thoroughly.
For large spills, evacuate the area, close the doors, and contact your institution's emergency response team immediately.
Exposures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
Section 4: Decontamination and Empty Containers
Empty containers that held 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine are still considered hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., water or methanol). The rinsate from this process is also hazardous waste and must be collected in the appropriate waste container.[14] Only after proper triple-rinsing can the container be defaced and disposed of as non-hazardous waste or recycled, according to your institution's policy.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine, upholding their commitment to a safe and sustainable research environment.
References
-
Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]
-
Title: Laboratory Waste Management Guidelines Source: Princeton University Environmental Health & Safety URL: [Link]
-
Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL: [Link]
-
Title: Regulation of Laboratory Waste Source: American Chemical Society URL: [Link]
-
Title: Disposal of Chemicals in the Laboratory Source: Environmental Marketing Services URL: [Link]
-
Title: Chemical Waste Disposal Guidelines Source: University of Louisville Department of Chemistry URL: [Link]
-
Title: Amine Disposal For Businesses Source: Collect and Recycle URL: [Link]
-
Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: ChemistryOpen URL: [Link]
-
Title: Piperazine Safety Data Sheet Source: European Directorate for the Quality of Medicines & HealthCare URL: [Link]
-
Title: Factsheet: Disposal of Hazardous Waste - Basic Principles Source: ETH Zürich URL: [Link]
-
Title: Material Safety Data Sheet - 1-(4-Methylphenyl)-2-methylpiperazine Source: Cole-Parmer URL: [Link]
-
Title: SAFETY DATA SHEET - Insulgel 70CC FRNS - Part B Source: Hisco URL: [Link]
-
Title: Second-generation piperazine derivatives as promising radiation countermeasures Source: PMC (PubMed Central) URL: [Link]
-
Title: Piperazine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Advisory 7.3 - Hazardous/Chemical Waste Disposal Source: University of Cincinnati EH&S URL: [Link]
-
Title: Treatment of amine wastes generated in industrial processes Source: ResearchGate URL: [Link]
-
Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Source: ResearchGate URL: [Link]
-
Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: Research Journal of Pharmacy and Technology URL: [Link]
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Personal protective equipment for handling 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine
As a Senior Application Scientist, I recognize that handling structurally complex, highly basic building blocks requires more than just reading a Safety Data Sheet (SDS)—it requires a deep understanding of the chemical’s mechanistic behavior.
1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine (CAS: 1082411-69-5) is a specialized aliphatic diamine derivative. Structurally, it features an ethylpiperazine ring tethered to a sterically hindered primary amine (a 2-methylpropan-2-amine moiety). This dual-nitrogen architecture makes it an exceptionally strong base. When handling this compound, safety protocols cannot be passive; they must be causally driven and self-validating to ensure absolute protection.
Below is the comprehensive, field-proven guide to the Personal Protective Equipment (PPE), operational methodologies, and disposal plans required for this specific chemical.
The Causality of the Hazard: Liquefaction Necrosis
Before selecting PPE, we must understand why it is necessary. Unlike strong acids, which cause coagulative necrosis (forming a protein eschar that limits deeper tissue damage), strong aliphatic amines like 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine cause liquefaction necrosis [1].
The high alkalinity of the amine rapidly saponifies epidermal lipids and denatures cellular proteins. This allows the chemical to dissolve tissue barriers and penetrate deeply into the skin and corneas, causing irreversible damage. Consequently, this compound is classified under the Globally Harmonized System (GHS) as H314: Causes severe skin burns and eye damage [1].
Quantitative Hazard Profile
| Property / Classification | Value / Designation |
| Chemical Name | 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine |
| CAS Number | 1082411-69-5 |
| Molecular Weight | 185.31 g/mol |
| Signal Word | Danger |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage |
| GHS Pictogram | GHS05 (Corrosion) |
| Primary Target Organs | Skin, Eyes, Mucous Membranes |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for concentrated corrosive amines. The following matrix outlines the required gear and the chemical causality behind each selection [2].
-
Hand Protection (Critical):
-
Selection: Heavy-duty Butyl rubber or Neoprene gloves for bulk handling.
-
Causality: Standard thin nitrile gloves (0.1 mm) are highly susceptible to permeation and degradation by concentrated aliphatic amines. Butyl rubber provides superior chemical resistance, preventing breakthrough. If high-dexterity micro-scale work (<100 mg) is required, double-gloved nitrile may be used only if the outer glove is discarded immediately upon any suspected contact.
-
-
Eye & Face Protection:
-
Selection: Indirect-vented chemical splash goggles paired with a full-face shield.
-
Causality: The basicity of the piperazine moiety can cause rapid corneal saponification leading to blindness. Safety glasses are inadequate due to the risk of lateral vapor or splash ingress.
-
-
Body Protection:
-
Selection: A chemical-resistant laboratory coat (e.g., Tychem®) or a standard flame-resistant coat supplemented with a heavy-duty chemical apron. Closed-toe, non-woven footwear is mandatory.
-
Causality: Prevents the capillary action of liquid spills, which can quickly wick corrosive amines through woven cotton fabrics directly to the skin.
-
-
Respiratory Protection:
-
Selection: Mandatory operation within a certified chemical fume hood. If engineering controls fail, a NIOSH-approved respirator equipped with ABEK cartridges (specifically the 'K' rating for ammonia and amines) must be deployed.
-
Step-by-Step Operational Methodology
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.
Step 1: Pre-Operation & Environmental Validation
-
Validate Engineering Controls: Check the fume hood magnehelic gauge to ensure a face velocity of 80–120 fpm. Self-Validation: Tape a Kimwipe to the sash; it should pull inward steadily.
-
Prepare a Quenching Station: Place a beaker containing a mild acid solution (e.g., 5% citric acid or dilute acetic acid) inside the hood for immediate neutralization of micro-spills.
Step 2: Dispensing and Transfer
-
Inert Atmosphere: Purge the reaction vessel and the reagent bottle with an inert gas (Nitrogen or Argon). Causality: Primary and secondary amines rapidly absorb atmospheric carbon dioxide to form carbamate salts, which alters your stoichiometry and introduces insoluble impurities.
-
Transfer: Utilize positive displacement pipettes or glass gas-tight syringes. Avoid standard air-displacement pipettes; amine vapors can alter the internal pressure of the plastic tip, leading to hazardous dripping.
Step 3: Reaction Execution
-
Thermal Control: Add the amine dropwise to the reaction mixture while maintaining the vessel in a cooling bath (ice/water). Causality: Reactions between highly basic amines and electrophiles (e.g., sulfonyl chlorides, acid chlorides) are violently exothermic [3].
Step 4: Post-Operation Decontamination
-
Glassware Quenching: Rinse all reusable glassware with a dilute acidic wash (1M HCl or citric acid) to neutralize residual amine before standard solvent washing. This prevents cross-contamination and eliminates lingering toxic odors.
Spill Response and Disposal Plan
In the event of a spill, the response must be immediate and chemically sound to prevent exothermic runaway.
Spill Response Workflow
-
Evacuate & Assess: If the spill exceeds 50 mL outside the fume hood, evacuate the laboratory immediately and allow the HVAC system to clear the vapors.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (dry sand or vermiculite). Warning: Do not use sawdust or paper towels, as concentrated amines can react exothermically with organic materials, posing a fire risk.
-
Neutralization (Self-Validating): Carefully apply a weak solid acid (e.g., citric acid powder or sodium bisulfate) to the spill from the perimeter inward. Causality: Using a weak solid acid minimizes the violent exothermic splattering that occurs when strong liquid acids meet strong bases. Self-Validation: Tap a strip of pH paper to the neutralized matrix; it must read between pH 6–8 before sweeping.
-
Collection: Sweep the neutralized matrix using a non-sparking dustpan.
Disposal Plan
-
Container Compatibility: Collect waste in High-Density Polyethylene (HDPE) or PTFE containers. Causality: Corrosive amines will degrade standard Polyethylene Terephthalate (PET) plastics and certain metals over time.
-
Segregation: Strictly segregate this waste from acids, strong oxidizers, and halogenated organics to prevent pressurized gas evolution or the formation of toxic byproducts in the waste stream.
-
Labeling: Label explicitly as "Hazardous Waste - Corrosive Basic Amine (Contains 1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine)".
Safety Logic & Operational Workflow
Operational and spill response workflow for handling corrosive aliphatic amines.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
